![molecular formula C10H6ClN3 B13983848 5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
5-Chloroimidazo[1,2-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroimidazo[1,2-a]quinazoline is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both imidazole and quinazoline rings in its structure makes this compound a unique and interesting compound for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroimidazo[1,2-a]quinazoline can be achieved through various methods. One common approach involves the reaction between N-acylanthranilic acids and 2-amino acetamides (or 2-amino-acetonitriles) in the presence of phosphorus oxychloride as a condensing reagent under microwave irradiation . This method is advantageous due to its efficiency and the rapid formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly beneficial in industrial settings due to its scalability and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Chloroimidazo[1,2-a]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-Chloroimidazo[1,2-a]quinazoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of various enzymes, thereby affecting cellular processes and signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]quinazolines: These compounds share a similar structure but differ in the position of the nitrogen atoms in the imidazole ring.
Quinazolinones: These derivatives have a carbonyl group in place of the imidazole ring.
Uniqueness
5-Chloroimidazo[1,2-a]quinazoline is unique due to the presence of both imidazole and quinazoline rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H6ClN3 |
|---|---|
Molecular Weight |
203.63 g/mol |
IUPAC Name |
5-chloroimidazo[1,2-a]quinazoline |
InChI |
InChI=1S/C10H6ClN3/c11-9-7-3-1-2-4-8(7)14-6-5-12-10(14)13-9/h1-6H |
InChI Key |
XVZBRJCAMUJGPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=NC=CN23)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13983771.png)
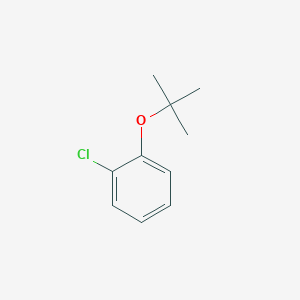
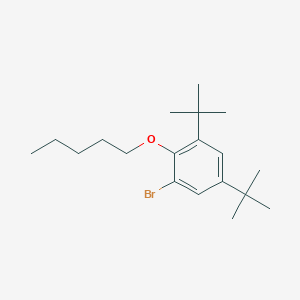



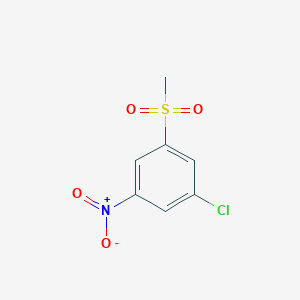
![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
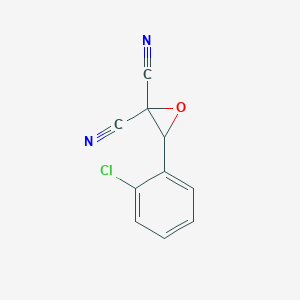
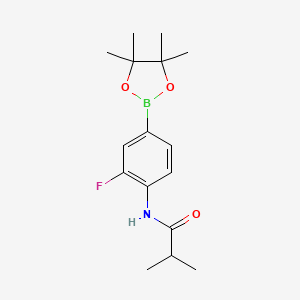

![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)

